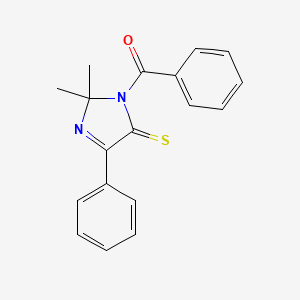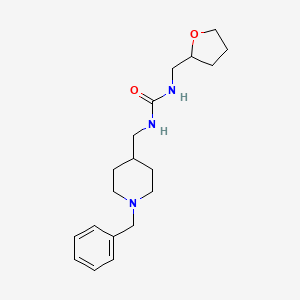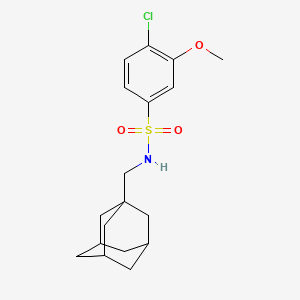
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are known to block the activity of enzymes that play a role in cell growth and division.
Wirkmechanismus
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide works by blocking the activity of BTK and ITK kinases, which are involved in the activation of several signaling pathways that are important for the survival and proliferation of B-cell lymphomas. By inhibiting these kinases, N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. Additionally, N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is its potency and selectivity for BTK and ITK kinases, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation is that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide may not be effective in all patients, as some cancers may have mutations that render them resistant to BTK inhibitors.
Zukünftige Richtungen
There are several potential future directions for the development of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide and other BTK inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BTK inhibitors. Finally, there is a need for clinical trials to assess the safety and efficacy of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide in patients with B-cell malignancies.
Synthesemethoden
The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide involves several steps, including the reaction of a pyridine derivative with a piperazine derivative, followed by the addition of a carboxylic acid derivative. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been studied extensively for its potential use in cancer treatment, specifically for the treatment of B-cell malignancies. Research has shown that N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is a potent inhibitor of the BTK and ITK kinases, which are known to play a role in the survival and proliferation of B-cell lymphomas.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-25-15-5-4-12(18)9-14(15)20-17(24)21-7-8-22(16(23)11-21)13-3-2-6-19-10-13/h2-6,9-10H,7-8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWCOLHSPVWORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)

![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)



![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)


![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)
![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)